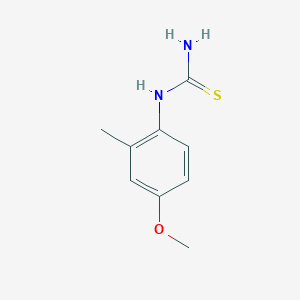![molecular formula C9H14O2 B6203542 7-hydroxyspiro[3.5]nonan-2-one CAS No. 1314964-87-8](/img/no-structure.png)
7-hydroxyspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxyspiro[3.5]nonan-2-one is a chemical compound . It is related to 7-azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .
Synthesis Analysis
There is a report on the synthesis of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which are potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .Molecular Structure Analysis
The InChI code for 7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .Chemical Reactions Analysis
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C, as revealed by an X-ray complex structural analysis .Physical And Chemical Properties Analysis
7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Comprehensive Analysis of 7-Hydroxyspiro[3.5]nonan-2-one Applications
7-Hydroxyspiro[3.5]nonan-2-one is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
KRAS G12C Inhibition for Cancer Therapy: The compound has been identified as a covalent inhibitor of the KRAS G12C mutation, which is a known driver of oncogenic alteration in human cancer . It binds in the switch-II pocket of KRAS G12C, and its derivatives have shown promising results in inhibiting tumor growth in xenograft mouse models .
Metabolic Stability Enhancement: Structural optimization of 7-hydroxyspiro[3.5]nonan-2-one derivatives has led to improved metabolic stability in human and mouse liver microsomes . This enhancement is crucial for developing therapeutic agents with longer half-lives and better pharmacokinetic profiles.
Synthesis of Covalent Binders: The compound serves as a key moiety in the synthesis of covalent binders that target specific proteins involved in disease pathways . This application is significant in drug discovery, where selective and potent binders are required.
Reference Standard for Pharmaceutical Testing: 7-Hydroxyspiro[3.5]nonan-2-one is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods . This is essential for the quality control of pharmaceutical products.
Plant Metabolite Research: As a plant metabolite, the compound can be studied for its role in plant biology and ecology . Understanding its function could lead to insights into plant growth, defense mechanisms, and adaptation strategies.
Chemical Biology and Proteomics: The compound’s ability to interact with proteins makes it a valuable tool in chemical biology and proteomics research. It can be used to study protein functions, interactions, and post-translational modifications.
Molecular Modeling and Simulation: In silico studies utilize 7-hydroxyspiro[3.5]nonan-2-one to model interactions with biological targets. This aids in the prediction of binding affinities and the rational design of new compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The successful identification of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b), a potent compound with high metabolic stabilities in human and mouse liver microsomes, suggests potential future directions for the development of similar compounds . Compound 7b showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 7-hydroxyspiro[3.5]nonan-2-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic lactone, followed by hydrolysis and oxidation to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to yield 6-methylhept-5-en-2-one", "Step 2: Reaction of 6-methylhept-5-en-2-one with benzaldehyde and sodium borohydride to yield 7-methyl-2-phenylspiro[3.5]nonan-4-one", "Step 3: Hydrolysis of 7-methyl-2-phenylspiro[3.5]nonan-4-one with acetic acid and sodium hydroxide to yield 7-hydroxyspiro[3.5]nonan-4-one", "Step 4: Oxidation of 7-hydroxyspiro[3.5]nonan-4-one with hydrogen peroxide to yield 7-hydroxyspiro[3.5]nonan-2-one" ] } | |
Numéro CAS |
1314964-87-8 |
Nom du produit |
7-hydroxyspiro[3.5]nonan-2-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



